molecular formula C21H16ClN3O5S B12041575 N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide CAS No. 477733-84-9

N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B12041575
CAS No.: 477733-84-9
M. Wt: 457.9 g/mol
InChI Key: XLOZTCKNBMOLDD-FSJBWODESA-N
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Description

N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide is a complex organic compound with a molecular formula of C21H16ClN3O5S and a molecular weight of 457.896 g/mol This compound is known for its unique structure, which includes a benzodioxole ring, a hydrazino group, and a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-(4-chlorobenzenesulfonamido)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and hydrazino group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477733-84-9

Molecular Formula

C21H16ClN3O5S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H16ClN3O5S/c22-15-6-8-16(9-7-15)31(27,28)25-18-4-2-1-3-17(18)21(26)24-23-12-14-5-10-19-20(11-14)30-13-29-19/h1-12,25H,13H2,(H,24,26)/b23-12+

InChI Key

XLOZTCKNBMOLDD-FSJBWODESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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